Mebudipine

Description

Historical Context and Evolution of Dihydropyridines

The journey of calcium channel blockers began in the mid-1960s with experimental research on molecules initially screened for their coronary dilating properties. nih.gov Scientists discovered that these compounds worked by blocking the entry of calcium into cells, leading to the term "calcium antagonists" and later "calcium channel blockers". nih.gov The first generation of the dihydropyridine (B1217469) (DHP) class, most notably nifedipine (B1678770), was discovered in the 1970s. nuph.edu.ua These 1,4-dihydropyridine (B1200194) derivatives became a cornerstone in the management of hypertension and angina pectoris due to their potent vasodilatory effects. utrgv.edunih.govwikipedia.org This class of drugs primarily acts on the L-type calcium channels found in the smooth muscles of blood vessel walls. utrgv.eduwikipedia.org

Rationale for the Development of Novel Dihydropyridine Analogues

The therapeutic success of early dihydropyridines spurred further research to develop new analogues. The primary motivation was to overcome the shortcomings of the first-generation compounds.

The prototype of the dihydropyridine class, nifedipine, possessed certain suboptimal pharmacokinetic and pharmacodynamic characteristics. nih.gov A significant issue with short-acting, first-generation DHPs was their rapid onset of vasodilation. nih.gov This abrupt action could lead to a swift drop in blood pressure, triggering a reflex activation of the sympathetic nervous system, resulting in an undesirable increase in heart rate (reflex tachycardia). wikipedia.orgnih.govnih.gov This effect could be particularly detrimental for patients with underlying coronary artery disease. nih.gov Furthermore, other disadvantages of these early drugs included a short plasma half-life, requiring frequent dosing, and light sensitivity. researchgate.net These limitations created a clear need for the development of novel dihydropyridine derivatives with improved properties. nih.gov

Genesis of Mebudipine: Synthesis and Early Characterization (Synthesized in 1997)

In the quest for improved dihydropyridine calcium channel blockers, a team of researchers led by Mahmoudian synthesized two new analogues in 1997: Mebudipine and Dibudipine (B1250719). nih.govnih.govresearchgate.net Early research focused on evaluating their pharmacological potency. Studies on isolated guinea-pig ileum and rat aortic rings showed that these new compounds were potent relaxants of smooth muscles. nih.gov Specifically, Mebudipine demonstrated a significantly higher inhibitory effect on the contractile responses of K+-depolarized guinea-pig ileum compared to nifedipine. nih.gov In relaxing KCl-treated isolated aortic rings, the potency was ordered as Mebudipine > nifedipine > dibudipine. nih.gov These initial findings suggested that these new derivatives had high potential as cardiovascular agents. nih.gov

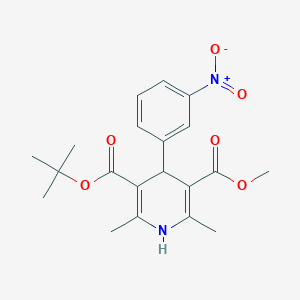

Chemically, Mebudipine is classified as a 1,4-dihydropyridine derivative. nih.govwikipedia.orgwikipedia.org This classification is based on its core heterocyclic structure, which is fundamental to its function as a calcium channel blocker. researchgate.net The systematic IUPAC name for Mebudipine is 5-O-tert-butyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. nih.gov

Table 1: Chemical Details of Mebudipine

| Property | Value |

|---|---|

| IUPAC Name | 5-O-tert-butyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate nih.gov |

| Molecular Formula | C20H24N2O6 nih.gov |

| Chemical Class | 1,4-Dihydropyridine nih.govwikipedia.org |

Mebudipine was synthesized as a non-symmetrical analogue of nifedipine. nih.gov In contrast, Dibudipine, synthesized in the same study, is a symmetrical analogue. nih.gov The development of these compounds was part of a strategy to create drugs with comparable or greater potency than nifedipine but with more stable metabolic profiles. indexcopernicus.com Comparative studies confirmed the distinct properties of these analogues. For instance, electrophysiological studies on snail neurons showed that while all three compounds reduced the duration of Ca2+ spikes, Mebudipine was the most potent. nih.gov This greater potency in specific experimental models highlights the successful modification of the original nifedipine structure to achieve enhanced activity. nih.govnih.gov

Table 2: Comparison of Dihydropyridine Analogues

| Compound | Analogue Type | Relative Potency (Aortic Ring Relaxation) |

|---|---|---|

| Nifedipine | Prototype | Baseline nih.gov |

| Mebudipine | Non-symmetrical | Higher than Nifedipine nih.gov |

| Dibudipine | Symmetrical | Lower than Nifedipine nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Amlodipine (B1666008) |

| Dibudipine |

| Mebudipine |

| Nifedipine |

| Verapamil (B1683045) |

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

5-O-tert-butyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H24N2O6/c1-11-15(18(23)27-6)17(13-8-7-9-14(10-13)22(25)26)16(12(2)21-11)19(24)28-20(3,4)5/h7-10,17,21H,1-6H3 |

InChI Key |

YXPRKGBMFPQBDH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |

Synonyms |

mebudipine t-butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-2,5-pyridinedicarboxylate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for Mebudipine Synthesis

The core synthetic approach for mebudipine, like many other 1,4-dihydropyridines, relies on established multi-component reactions.

The primary synthetic route for 1,4-dihydropyridines, including mebudipine, is the Hantzsch dihydropyridine (B1217469) synthesis uni.lunih.govcuhk.edu.cn. This classical reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) nih.govcuhk.edu.cn. The initial product is a dihydropyridine, which can subsequently be oxidized to a pyridine (B92270) derivative nih.govcuhk.edu.cn. The Hantzsch reaction is widely applied in medicinal chemistry for producing calcium channel blockers like nifedipine (B1678770), felodipine, and amlodipine (B1666008) nih.govcuhk.edu.cn.

For the synthesis of mebudipine, a non-symmetrical analogue of nifedipine, the reaction specifically involves t-butyl-2-(3-nitrobenzylidene) acetoacetate (B1235776) and methyl 3-amino-crotonate. These reactants are typically dissolved in methanol (B129727) and heated under reflux for approximately 18 hours. The resulting precipitate is then collected by filtration and washed to yield the pure product.

Design Principles for Improved Pharmacological Profiles

The structural design of mebudipine aimed to overcome limitations observed in earlier 1,4-DHP prototypes, particularly their rapid metabolism.

A key design principle in the development of mebudipine and its analogue dibudipine (B1250719) was the introduction of t-butyl substituents uni.lu. This modification was specifically chosen to alter the rapid metabolism characteristic of compounds like nifedipine, without compromising their pharmacological activity uni.lu. The substitution of a methyl ester in nifedipine with a t-butyl ester in mebudipine has been shown to reduce the conversion rate of the parent 1,4-dihydropyridine (B1200194) to an inactive metabolite uni.lu. This structural change leads to a longer biological half-life and an extended time to reach maximum effect for mebudipine uni.lu.

Metabolism of dihydropyridine calcium channel blockers, including mebudipine, primarily occurs through oxidative pathways, analogous to nifedipine, and by O-glucuronidation following hydroxylation of the t-butyl substituents uni.lu. Studies comparing the in-vitro half-lives of these compounds in isolated rat hepatocytes demonstrate the impact of the t-butyl group:

| Compound | In-vitro Half-life (min) | Citation |

| Nifedipine | 5.5 ± 1.1 | uni.lu |

| Mebudipine | 22 ± 7.1 | uni.lu |

| Dibudipine | 40 ± 9.8 | uni.lu |

This data highlights that mebudipine and dibudipine exhibit significantly longer half-lives compared to nifedipine, addressing a critical pharmacokinetic drawback of the prototype compound uni.lu.

Synthesis of Mebudipine Analogues

Mebudipine itself is considered a non-symmetrical analogue of nifedipine, while dibudipine is a symmetrical analogue. The synthesis of these compounds was driven by the objective to develop new calcium channel blockers with improved pharmacokinetic and pharmacodynamic properties compared to nifedipine. Both mebudipine and dibudipine were synthesized and evaluated for their biological activity, demonstrating potent relaxant effects on vascular and ileal smooth muscles.

Molecular Pharmacodynamics: Unraveling Mechanisms of Action

Calcium Channel Modulation

The primary mechanism of Mebudipine involves its interaction with specific calcium channels, which are crucial for cellular signaling and function in the cardiovascular system.

Research has established that Mebudipine functions as an L-type calcium channel blocker. researchgate.netresearchgate.net These channels are critical for regulating the influx of calcium into cells, a key process in the contraction of vascular smooth muscle. youtube.comcvpharmacology.com Studies conducted on differentiated PC12 cells, which express L-type calcium channels, demonstrated that Mebudipine inhibits voltage-activated Ca2+ currents. researchgate.net In these experiments, Mebudipine's potency in blocking the peak barium ion (Ba2+) currents, used as a surrogate for Ca2+, was found to be at least comparable to that of amlodipine (B1666008), a well-known calcium channel blocker. researchgate.net Further investigations on neuronal soma membranes from Helix aspersa also confirmed its activity as an L-type Ca2+ channel blocker, where it was identified as the most potent among the tested dihydropyridine (B1217469) compounds. researchgate.net

The inhibitory action of Mebudipine on calcium channels and its subsequent physiological effects are concentration-dependent. In studies using differentiated PC12 cells, Mebudipine was tested in a concentration range of 10-100 microM, showing significant inhibition of peak Ba2+ currents. researchgate.net Similarly, research on isolated perfused kidneys demonstrated that Mebudipine, at concentrations of 1-10μM, effectively inhibited increases in renal perfusion pressure induced by phenylephrine. nih.gov The relaxant effect on vascular tissue also follows this dose-response relationship. In studies on isolated human internal mammary arteries pre-contracted with potassium chloride, Mebudipine induced relaxation with a pEC50 value of 7.87 ± 0.12. dntb.gov.ua

| Preparation | Effect Measured | Effective Concentration | Reported Potency (pEC50/pIC30) | Source |

|---|---|---|---|---|

| Isolated Human Internal Mammary Artery | Relaxation of KCl-induced contraction | Not Specified | 7.87 ± 0.12 (pEC50) | dntb.gov.ua |

| Isolated Rat Left Atrium | Reduction of contraction force | Not Specified | 5.37 ± 0.13 (pIC30) | dntb.gov.ua |

| Isolated Kidney (Diabetic Rat) | Inhibition of Phenylephrine-induced pressure | 1-10 μM | Not Specified | nih.gov |

Vascular Smooth Muscle Interactions

Mebudipine exerts a significant influence on vascular smooth muscle, primarily through its calcium channel blocking activity, leading to vasorelaxation.

Mebudipine has been shown to have a considerable relaxant effect on vascular smooth muscle. researchgate.net A key finding is its ability to inhibit contractile responses in isolated rat aortic rings, a standard model for studying vasodilation. nih.gov This inhibitory effect is progressive and requires time to reach its maximum. nih.gov

A common method to induce contraction in isolated vascular preparations is by using a high concentration of potassium chloride (KCl). nih.govresearchgate.net KCl causes membrane depolarization, which in turn opens voltage-dependent calcium channels and leads to muscle contraction. nih.gov Mebudipine effectively inhibits these KCl-induced contractions in isolated rat aortic rings. nih.gov This action directly demonstrates its role as a calcium channel antagonist in vascular smooth muscle. Studies on isolated human internal mammary arteries showed Mebudipine relaxed KCl-treated preparations with a pEC50 of 7.87. dntb.gov.ua

Vasoselective Action Profiling

Mebudipine, a dihydropyridine calcium channel blocker, demonstrates a significant vasoselective action, meaning it has a more pronounced effect on vascular smooth muscle than on cardiac muscle. nih.govsums.ac.ir The mechanism behind this property is linked to its distinct interaction with L-type calcium channels. Research indicates that mebudipine's inhibitory effect on potassium chloride (KCl)-induced contractions in isolated rat aortic rings is progressive and requires time to reach its maximum effect. nih.gov

A key characteristic of mebudipine is its time- and voltage-dependent inhibitory action, which is significantly greater than that of the first-generation dihydropyridine, nifedipine (B1678770). nih.govbrieflands.com Studies have shown that incubating aortic rings in a depolarizing physiological solution (high in potassium, with zero calcium) enhances the potency of mebudipine's effect. nih.gov This voltage-dependency suggests that mebudipine binds more effectively to calcium channels in a depolarized state, which is more common in vascular smooth muscle than in myocardial cells under normal physiological conditions. This preferential binding is believed to be the primary reason for its prominent vasoselectivity. nih.gov This property may allow for a selective and protective effect in ischemic tissues. nih.gov

Table 1: Vasoselective Profile of Mebudipine

| Characteristic | Finding | Source |

|---|---|---|

| Primary Action | Inhibition of KCl-induced vascular contractions. | nih.govbrieflands.com |

| Mechanism | Time- and voltage-dependent inhibition of L-type calcium channels. | nih.govbrieflands.com |

| Voltage-Dependence | Potency is augmented in depolarized tissues. | nih.gov |

| Comparison with Nifedipine | Exhibits significantly greater time- and voltage-dependent inhibitory action and higher vasoselectivity. | nih.govsums.ac.ir |

Effects on Human Internal Mammary Artery Vasorelaxation

The vasorelaxant properties of mebudipine have been observed in human vascular preparations. Specifically, mebudipine has been shown to produce relaxing effects on human internal mammary artery (IMA) tissue that had been pre-contracted with potassium chloride (KCl). brieflands.com The IMA is frequently used as a graft in coronary artery bypass surgery, making the vasorelaxant effects of drugs on this vessel clinically relevant. mdpi.com

The action of mebudipine on the IMA is comparable to that of nifedipine. brieflands.com Calcium channel blockers as a class are known to inhibit vasoconstriction in the IMA. For instance, amlodipine and benidipine (B10687) also demonstrate potent inhibitory effects on contractions induced by various vasoconstrictors in isolated human IMA rings. nih.govnih.gov The ability of mebudipine to induce vasorelaxation in this key human artery underscores its potential as a potent vasodilator. brieflands.com

Table 2: Vasorelaxant Effects on Human Internal Mammary Artery (IMA)

| Compound | Observed Effect on IMA | Source |

|---|---|---|

| Mebudipine | Produces relaxing effects on KCl-treated IMA, similar to nifedipine. | brieflands.com |

| Nifedipine | Induces vasorelaxation. | brieflands.com |

| Amlodipine | Causes full relaxation in IMA rings pre-contracted with KCl, hU-II, and U46619. | nih.gov |

| Benidipine | Exerts a potent inhibitory effect on vasoconstriction mediated by various agents. | nih.gov |

Cardiac Electrophysiological and Contractile Effects

Chronotropic Modulation (Negative Chronotropic Action)

Mebudipine exerts a marked negative chronotropic effect, meaning it slows down the heart rate. nih.gov This action is a significant distinguishing feature when compared to other dihydropyridines. sums.ac.ir Studies have consistently reported that mebudipine produces a strong negative chronotropic effect, which is notably greater than that observed with nifedipine. nih.govsums.ac.ir This property is advantageous as it may counteract the reflex tachycardia (a compensatory increase in heart rate) that can sometimes be associated with the potent vasodilation caused by older calcium channel blockers. nih.gov

Inotropic Modulation (Negative Inotropic Action)

Regarding its effect on myocardial contractility, mebudipine demonstrates a minor or insignificant negative inotropic action. nih.govsums.ac.ir This means it has a very limited effect on reducing the force of the heart's contractions. Studies on isolated rat left atria have confirmed that mebudipine reduces the force of contraction. nih.gov However, this cardiodepressant activity is considered negligible, particularly when compared to its potent vasodilatory and chronotropic effects. sums.ac.irnih.gov This minimal impact on cardiac contractility is a key aspect of its pharmacological profile. nih.govsums.ac.ir

Comparison of Cardiac Effects with Nifedipine

The cardiac profile of mebudipine differs substantially from that of nifedipine. While both are dihydropyridine calcium channel blockers, their effects on heart rate and contractility are distinct. Mebudipine shows a significantly greater negative chronotropic (heart rate slowing) effect compared to nifedipine. nih.gov Conversely, nifedipine has a more pronounced negative inotropic (contractility reducing) effect, whereas mebudipine's effect on contractility is minor. nih.gov This trade-off—strong negative chronotropy with minimal negative inotropy—positions mebudipine differently from first-generation agents like nifedipine. nih.govsums.ac.ir

Table 3: Comparison of Cardiac Effects: Mebudipine vs. Nifedipine

| Cardiac Effect | Mebudipine | Nifedipine | Source |

|---|---|---|---|

| Vasoselectivity | Considerable / Prominent | Lower | nih.govsums.ac.ir |

| Chronotropic Effect (Heart Rate) | Marked Negative Effect | Less Negative Effect | nih.govsums.ac.ir |

| Inotropic Effect (Contractility) | Minor / Insignificant Negative Effect | Greater Negative Effect | nih.govsums.ac.ir |

Neurobiological Calcium Current Inhibition

Mebudipine demonstrates potent inhibitory actions on high-threshold, L-type calcium channels within neuronal cells. nih.govnih.gov In studies using the F1 neuronal soma membrane of Helix aspersa (a snail model), mebudipine was found to be the most potent among the dihydropyridines tested (including dibudipine (B1250719) and nifedipine) at reducing the duration of calcium spikes. nih.gov It effectively and reversibly reduced the peak amplitude of the action potential without significantly altering the resting membrane potential. nih.gov

Further research on differentiated PC12 cells, a cell line used as a model for neurons, confirmed that mebudipine is an L-type calcium channel blocker. nih.gov In these cells, mebudipine's potency in inhibiting peak barium currents (used to measure calcium channel activity) was found to be at least as high as that of amlodipine, another dihydropyridine calcium channel blocker. nih.gov These findings indicate that mebudipine's calcium channel blocking activity extends to neurobiological systems, where it acts as a potent inhibitor of L-type calcium currents. nih.govnih.gov

Table 4: Mebudipine's Effects on Neuronal Calcium Channels

| Model System | Key Finding | Source |

|---|---|---|

| Helix aspersa Neurons | Markedly decreased the duration of Ca2+ spikes; more potent than nifedipine and dibudipine. | nih.gov |

| Differentiated PC12 Cells | Confirmed as an L-type calcium channel blocker; at least as potent as amlodipine in inhibiting Ba2+ currents. | nih.gov |

Effects on F1 Neuronal Soma Membrane in Helix aspersa

Studies on the F1 neuronal soma membrane of the snail, Helix aspersa, have been instrumental in characterizing the calcium channel blocking activity of Mebudipine. Research has demonstrated that Mebudipine, at a concentration of 1 microM, effectively reduces the peak amplitude of action potentials and the after-hyperpolarization potential. nih.gov Furthermore, it significantly decreases the duration of calcium-dependent spikes. nih.gov These effects are indicative of L-type calcium channel blockade. nih.gov

Notably, Mebudipine's potency in these actions was found to be greater than that of nifedipine and another dihydropyridine derivative, dibudipine. nih.gov Despite these significant effects on calcium signaling, Mebudipine did not produce a statistically significant change in the resting membrane potential of the neurons. nih.gov The inhibitory actions of Mebudipine on high-threshold calcium spikes were observed using the current-clamp method. nih.gov

**Table 1: Effects of Mebudipine on F1 Neuronal Soma Membrane in *Helix aspersa***

| Parameter | Effect of Mebudipine (1 microM) |

|---|---|

| Peak Amplitude of Action Potential | Reversibly Reduced nih.gov |

| After-Hyperpolarization Potential | Reversibly Reduced nih.gov |

| Duration of Ca2+ Spikes | Markedly Decreased nih.gov |

| Resting Membrane Potential | No Statistically Significant Change nih.gov |

Impact on Voltage-Activated Calcium Currents in PC12 Cells

The effects of Mebudipine on voltage-activated calcium currents have been investigated in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. These cells are a common model for studying neuronal differentiation and function. While direct studies on Mebudipine's effects on PC12 cells are limited in the provided search results, the context of calcium channel blockers' actions on these cells is relevant.

PC12 cells possess high-voltage-activated calcium currents that are similar to those found in many neuronal cells. nih.gov These currents can be modulated by various factors. For instance, nerve growth factor (NGF) has been shown to acutely increase calcium currents through L-type calcium channels in PC12 cells, an effect that can be inhibited by the dihydropyridine nifedipine. nih.gov This highlights the sensitivity of L-type calcium channels in PC12 cells to dihydropyridine compounds. Given Mebudipine's classification as a dihydropyridine calcium channel blocker, it is plausible that it would exert inhibitory effects on these voltage-activated calcium currents.

Systemic and Organ-Specific Pharmacological Actions (Preclinical)

Preclinical studies in animal models have revealed the systemic and organ-specific protective effects of Mebudipine, particularly in the context of renal and cardiovascular systems.

Renal Vascular Flow Regulation in Diabetic Animal Models

While direct studies specifically detailing Mebudipine's effects on renal vascular flow in diabetic animal models were not prominently featured in the search results, the broader context of diabetic complications and the role of calcium channel blockers provide a framework for understanding its potential actions. Diabetic kidney disease is a major complication of diabetes, characterized by changes in renal hemodynamics. nih.gov Animal models are crucial for studying the pathogenesis and potential therapies for this condition. nih.gov Models such as diet-induced obese mice and mice with genetic modifications like the ApoE*3-Leiden are used to mimic human diabetic nephropathy. nih.gov

Cardioprotective and Organ Protective Effects

Mebudipine has demonstrated significant cardioprotective and organ-protective effects in various preclinical models. brieflands.com These effects are attributed to its ability to counteract oxidative stress, prevent apoptosis, and mitigate inflammation. brieflands.com

In a rat model of ischemia-reperfusion injury, pretreatment with Mebudipine significantly reduced the incidence and number of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. nih.gov Furthermore, Mebudipine treatment led to a marked improvement in the microscopic architecture of the myocardium, with reduced edema, inflammatory cell infiltration, myonecrosis, and cell lysis. nih.gov

In a doxorubicin-induced heart failure model in rats, Mebudipine administration reversed the increased plasma levels of cardiac injury markers, including creatine (B1669601) kinase-myocardial band (CK-MB) and lactate (B86563) dehydrogenase (LDH). nih.gov This indicates a reduction in myocardial tissue damage. nih.gov The protective effects of Mebudipine on the heart may also be linked to its negative chronotropic effects without significant negative inotropic properties. nih.govsums.ac.ir

Table 2: Cardioprotective Effects of Mebudipine in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| Ischemia-Reperfusion Injury (Rat) | Decreased number of ventricular premature beats, ventricular tachycardia, and fibrillation. Reduced severity of arrhythmias. Improved myocardial tissue architecture. | nih.gov |

| Doxorubicin-Induced Heart Failure (Rat) | Reversed increased plasma levels of CK-MB and LDH. | nih.gov |

Studies have shown that Mebudipine can enhance the levels of nitric oxide (NO) metabolites. brieflands.comnih.gov In an isolated rat heart model of ischemia-reperfusion injury, Mebudipine treatment was associated with increased levels of NO metabolites. nih.gov This effect is considered to play an important role in the drug's cardioprotective mechanism. nih.gov The enhancement of NO bioavailability can lead to improved endothelial function and vasodilation. nih.govresearchgate.net The ability of some calcium channel blockers, like amlodipine, to increase NO production has been linked to both increased NO synthase expression and antioxidative properties that protect NO from degradation. nih.gov

Counteraction of Oxidative Stress

Mebudipine has demonstrated significant antioxidant properties, primarily through its ability to modulate key enzymatic pathways and reduce lipid peroxidation. nih.govnih.gov Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathophysiology of various cardiovascular and neurodegenerative diseases. mdpi.com

In the context of myocardial ischemia-reperfusion injury, a condition where cellular damage is exacerbated upon the restoration of blood flow, Mebudipine has shown a capacity to protect cardiac tissue. nih.gov Studies on rat models have revealed that Mebudipine significantly enhances the activity of crucial antioxidant enzymes within the myocardium. nih.govnih.gov These enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase, form the first line of defense against ROS. nih.gov By bolstering these enzymatic defenses, Mebudipine helps to neutralize superoxide radicals and hydrogen peroxide, thus mitigating cellular damage. nih.govnih.gov

A primary indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. Research has shown that treatment with Mebudipine leads to a marked reduction in MDA levels in cardiac tissue following ischemic events. nih.govnih.gov This inhibition of lipid peroxidation prevents damage to cell membranes, preserving their integrity and function. nih.gov The neuroprotective effects of Mebudipine also appear to be linked to its ability to counteract oxidative stress. In models of cerebral oxygen-glucose deprivation, Mebudipine has been shown to decrease the production of nitric oxide (NO), a molecule that can contribute to oxidative damage under pathological conditions. nih.gov

Similar dihydropyridine calcium channel blockers, like amlodipine, have also been found to reduce oxidative stress in brain tissue and in hypertension models, further supporting the role of this drug class in combating oxidative damage. nih.govresearchgate.netelsevierpure.com

Impact of Mebudipine on Oxidative Stress Markers in Myocardial Ischemia-Reperfusion

| Biochemical Marker | Effect of Mebudipine Treatment | Significance |

|---|---|---|

| Malondialdehyde (MDA) | Significantly Reduced | Indicates decreased lipid peroxidation and oxidative damage. nih.govnih.gov |

| Superoxide Dismutase (SOD) | Significantly Increased | Enhances the dismutation of superoxide radicals into oxygen and hydrogen peroxide. nih.govnih.gov |

| Glutathione Peroxidase (GPX) | Significantly Increased | Boosts the reduction of hydrogen peroxide and lipid hydroperoxides to water and alcohols. nih.govnih.gov |

| Catalase | Significantly Increased | Increases the decomposition of hydrogen peroxide to water and oxygen. nih.govnih.gov |

Prevention of Apoptosis

Mebudipine contributes to cellular protection by preventing apoptosis, or programmed cell death, a critical process in the progression of neurodegenerative and heart diseases. nih.govnih.gov The primary mechanism underlying this anti-apoptotic effect is linked to its function as an L-type calcium channel blocker. nih.govnih.gov Dysregulation of intracellular calcium homeostasis is a key trigger for the apoptotic cascade. nih.gov

In neuronal cells, excessive influx of calcium through voltage-sensitive channels can initiate a series of events leading to cell death. nih.gov Studies on primary murine cortical neurons subjected to oxygen-glucose deprivation have demonstrated that pretreatment with Mebudipine significantly increases cell viability. nih.gov This neuroprotective effect is achieved by blocking the excessive entry of Ca2+, thus preventing the downstream activation of apoptotic pathways. nih.gov The anti-apoptotic activity of similar calcium channel blockers, such as amlodipine, has also been observed in models of neuronal apoptosis, where they have been shown to reduce the number of apoptotic cells by correcting aberrant intracellular calcium levels. nih.govnih.gov

The process of apoptosis in cardiac myocytes is a significant contributor to the development of heart failure. nih.govnih.gov By preventing the overload of intracellular calcium that often occurs during cardiac insults like ischemia, Mebudipine can help preserve myocardial tissue. sums.ac.ir This cytoprotective effect is crucial for mitigating the loss of cardiac myocytes that leads to cardiomyopathy. nih.gov Furthermore, the reduction of nitric oxide (NO) production by Mebudipine may also play a role in its anti-apoptotic effects, as excessive NO can be a pro-apoptotic signal. nih.gov

Mitigation of Inflammation

While direct studies on the anti-inflammatory mechanisms of Mebudipine are specific, the broader class of L-type calcium channel blockers to which it belongs exhibits distinct anti-inflammatory properties. nih.gov This suggests that Mebudipine likely shares similar mechanisms for mitigating inflammation.

A key aspect of the anti-inflammatory action of these drugs is the suppression of macrophage activity. nih.gov Research has shown that L-type calcium channel blockers like amlodipine and verapamil (B1683045) can suppress the expression of plasminogen receptors on macrophages. nih.gov This is significant because plasminogen is an important mediator of macrophage recruitment to sites of inflammation. nih.gov By inhibiting the upregulation of these receptors, which is dependent on the Ca(v)1.2 L-type calcium channel subunit, these drugs can reduce the infiltration of inflammatory cells. nih.gov

Furthermore, some dihydropyridines have been noted to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) from activated microglial cells, which are the primary immune cells of the central nervous system. mdpi.com By reducing the release of these inflammatory mediators, Mebudipine could help to dampen the inflammatory response that often accompanies tissue injury, such as in cerebral ischemia or other neurodegenerative conditions. nih.govmdpi.com This modulation of the immune response represents another layer of its protective effects, complementing its actions against oxidative stress and apoptosis.

Mineralocorticoid Receptor Antagonist Properties of Chiral Isomers

A unique and significant aspect of Mebudipine's pharmacodynamic profile is the stereochemical differentiation of its biological activities. researchgate.net Mebudipine is a chiral molecule, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: a (+) isomer and a (-) isomer. sums.ac.irresearchgate.net Research has revealed that these two isomers possess distinct pharmacological properties. researchgate.net

The (+) isomer of Mebudipine functions as a mineralocorticoid receptor (MR) antagonist. sums.ac.irresearchgate.net Mineralocorticoid receptors are activated by aldosterone (B195564) and play a crucial role in regulating blood pressure and electrolyte balance. wikipedia.org Antagonism of these receptors is a therapeutic strategy in conditions like heart failure and hypertension. wikipedia.orgdrugbank.comnih.gov The (+) isomer's ability to block these receptors provides a therapeutic action comparable to established MR antagonists like eplerenone. researchgate.net

In contrast, the (-) isomer of Mebudipine exhibits potent calcium channel blocker (CCB) activity, which is even more pronounced than that of the racemic mixture (a 50:50 mixture of both isomers). sums.ac.irresearchgate.net This CCB activity is responsible for the vasorelaxant and cardioprotective effects typically associated with dihydropyridine drugs. nih.govnih.govnih.gov

This separation of activities into different enantiomers is a notable feature. It suggests that the beneficial effects of Mebudipine in conditions such as heart failure could stem from a dual mechanism: the CCB properties of the (-) isomer and the MR antagonist properties of the (+) isomer. sums.ac.irresearchgate.net This dual action could offer a more comprehensive therapeutic approach compared to drugs that target only one of these pathways.

Pharmacokinetic Characterization in Preclinical Models

Absorption Dynamics in Animal Models

The absorption characteristics of mebudipine have been investigated in various animal models, primarily focusing on its oral bioavailability and comparative absorption kinetics.

Oral Bioavailability and First-Pass Metabolism

Preclinical studies in animal models, particularly rats, indicate that mebudipine exhibits low oral bioavailability, a characteristic shared with other dihydropyridine (B1217469) compounds such as nimodipine, nitrendipine, nicardipine, and nifedipine (B1678770). researchgate.netbrieflands.comnih.gov Following a single oral administration of 10 mg/kg in rats, the oral bioavailability of mebudipine was found to be less than 2%. researchgate.netnih.govresearchgate.net This significantly low bioavailability is largely attributed to a pronounced first-pass effect. researchgate.netbrieflands.comnih.govresearchgate.net The slow rate of dissolution, in conjunction with extensive first-pass metabolism, contributes to the limited oral absorption of mebudipine and other dihydropyridines. researchgate.netnih.govbrieflands.com

To overcome this limitation, nanoemulsion formulations have been explored as a strategy to enhance the oral bioavailability of mebudipine, given its poor water solubility. researchgate.netbrieflands.comnih.govresearchgate.netinnovareacademics.innih.gov Research in rats has demonstrated that mebudipine formulated as a nanoemulsion resulted in significantly improved oral bioavailability compared to conventional suspension or oily solutions. nih.govresearchgate.netnih.gov Specifically, a mebudipine nanoemulsion showed an approximate 2.6-fold increase in relative bioavailability when compared to a suspension, and 2.0-fold and 1.9-fold improvements relative to ethyl oleate (B1233923) solution and micellar solution, respectively. researchgate.netinnovareacademics.in

Table 1: Oral Bioavailability of Mebudipine in Rats

| Formulation | Oral Bioavailability | Animal Model |

| Suspension/Oily Solution | < 2% | Rat researchgate.netnih.govresearchgate.net |

| Nanoemulsion | Enhanced (e.g., 2.6-fold relative to suspension) | Rat researchgate.netinnovareacademics.in |

Comparative Absorption Kinetics with Nifedipine

Mebudipine has been observed to exhibit slower absorption kinetics when compared to nifedipine. brieflands.com Despite possessing comparable pharmacological effects to nifedipine, mebudipine's oral bioavailability in animal models remains notably low. researchgate.netbrieflands.comnih.gov

Distribution Profile

The distribution of mebudipine within animal organ systems and its volume of distribution parameters have been characterized following administration.

Tissue Distribution in Animal Organ Systems (e.g., brain, heart, liver, kidneys)

Upon intravenous administration (0.5 mg/kg) in rats, mebudipine demonstrated rapid and extensive distribution into various organ systems. researchgate.netnih.govresearchgate.netsemanticscholar.org Key tissues where rapid distribution was observed include the brain, heart, liver, and kidneys. researchgate.netnih.govresearchgate.netsemanticscholar.org Studies concluded that these specific tissues are considered to be in the same compartment as plasma, indicating a central distribution. researchgate.netnih.govresearchgate.netsemanticscholar.org

Volume of Distribution Parameters

Pharmacokinetic studies in rats, following intravenous dosing (0.5 mg/kg), have determined specific volume of distribution parameters for mebudipine. The volume of distribution at steady state (Vss) was found to be 6.26 L/kg. researchgate.netbrieflands.comnih.govresearchgate.netsemanticscholar.org The blood clearance of mebudipine in rats was reported as 1.67 L/h/kg. researchgate.netbrieflands.comnih.govresearchgate.net In studies conducted with rabbits, intravenous administration (0.5 mg/kg) revealed a total clearance of 4.2 L/h/kg and a steady-state volume of distribution of 5.34 L/kg. ualberta.ca This moderate extent of tissue distribution in rabbits is potentially attributed to the lipophilic nature of mebudipine. ualberta.ca

Table 2: Pharmacokinetic Parameters of Mebudipine in Preclinical Models (Intravenous Administration)

| Parameter | Value (Rat) | Unit | Value (Rabbit) | Unit |

| Terminal Half-life | 2.84 | h researchgate.netnih.gov | - | - |

| Blood/Total Clearance | 1.67 | L/h/kg researchgate.netnih.gov | 4.2 | L/h/kg ualberta.ca |

| Volume of Distribution at Steady State (Vss) | 6.26 | L/kg researchgate.netnih.gov | 5.34 | L/kg ualberta.ca |

Elimination Kinetics

The elimination kinetics of mebudipine have been investigated following intravenous administration in preclinical models, primarily rats.

Plasma Concentration Decline Models (Biexponential)

Following single intravenous administration in rats, the plasma concentration of mebudipine exhibits a biexponential decline. researchgate.netbrieflands.comnih.govresearchgate.net This indicates that the drug's disposition can be described by a two-compartment pharmacokinetic model, involving both distribution and elimination phases. nih.govbasicmedicalkey.com

Clearance Parameters

Key clearance parameters have been established for mebudipine in rats and rabbits after intravenous administration. In rats, a terminal half-life of 2.84 hours was observed. The blood clearance was determined to be 1.67 L/h/kg, with a volume of distribution at steady state (Vss) of 6.26 L/kg. researchgate.netbrieflands.comnih.govresearchgate.net In rabbits, the total clearance of mebudipine was found to be 4.2 L/h/kg, and the volume of distribution at steady state was 5.34 L/kg, indicating a moderate tissue distribution consistent with its lipophilic nature. ualberta.ca

Table 2: Pharmacokinetic Parameters of Mebudipine (Intravenous Administration)

| Parameter | Value (Rats) | Value (Rabbits) |

| Terminal Half-Life (h) | 2.84 researchgate.netbrieflands.comnih.govresearchgate.net | 2.23 (134 min) ualberta.ca |

| Blood Clearance (L/h/kg) | 1.67 researchgate.netbrieflands.comnih.govresearchgate.net | 4.2 ualberta.ca |

| Volume of Distribution at Steady State (L/kg) | 6.26 researchgate.netbrieflands.comnih.govresearchgate.net | 5.34 ualberta.ca |

Terminal Half-Life in Animal Models

Research conducted on the pharmacokinetics of mebudipine in rats has revealed its terminal half-life following a single intravenous dose. After intravenous administration of 0.5 mg/kg, the plasma concentration of mebudipine exhibited a biexponential decline. The terminal half-life (t½) was determined to be 2.84 hours researchgate.netnih.govresearchgate.net. This parameter is a key indicator of the rate at which the drug is eliminated from the systemic circulation in the terminal phase of its disposition. Alongside the terminal half-life, other pharmacokinetic parameters such as blood clearance (1.67 L/h/kg) and volume of distribution at steady state (6.26 L/kg) were also reported in these studies researchgate.netnih.govresearchgate.net.

The following table summarizes the terminal half-life data for mebudipine in rats:

| Species | Route of Administration | Dose (mg/kg) | Terminal Half-Life (h) | Reference |

| Rat | Intravenous | 0.5 | 2.84 | researchgate.netnih.govresearchgate.net |

Advanced Drug Delivery Systems Research

Nanoemulsion Formulations for Enhanced Bioavailability

Nanoemulsions represent a promising strategy for improving the oral bioavailability of poorly water-soluble drugs like Mebudipine fishersci.seciteab.comwikipedia.org. Studies have demonstrated that formulating Mebudipine into a nanoemulsion significantly enhances its absorption. For instance, a Mebudipine nanoemulsion exhibited a 2.6-fold, 2.0-fold, and 1.9-fold higher relative bioavailability compared to its suspension, ethyl oleate (B1233923) solution, and micellar solution, respectively fishersci.seciteab.comwikipedia.org. This enhancement is largely due to the small droplet size of nanoemulsions, which provides a large interfacial area for drug absorption and can bypass hepatic first-pass metabolism by entering the systemic circulation via the lymphatic route fishersci.sefishersci.at.

The design and optimization of Mebudipine nanoemulsions involve careful selection of components and preparation methods to achieve desired physicochemical properties and stability citeab.comwikipedia.org. Typical formulations include an oil phase, surfactants, co-surfactants, and water. For Mebudipine nanoemulsions, ethyl oleate has been identified as an effective oil phase due to its superior solubilizing capacity citeab.comwikipedia.orgontosight.ai. Surfactants such as Tween 80 and Span 80, along with co-surfactants like polyethylene (B3416737) glycol 400 and ethanol (B145695), are crucial for stabilizing the oil-in-water (O/W) nanoemulsion system citeab.comwikipedia.orgthegoodscentscompany.comfishersci.ca.

Formulations are often prepared using methods such as probe sonication or titration citeab.comwikipedia.orgfishersci.ca. The optimization process involves evaluating various physicochemical properties, including particle size, morphology, and thermodynamic stability (e.g., resistance to centrifugation, heating-cooling cycles, and freeze-thaw cycles) citeab.comwikipedia.org. An optimized Mebudipine nanoemulsion has been reported to achieve a particle size of approximately 22.8 ± 4.0 nm, demonstrating good stability over time citeab.comwikipedia.orgfishersci.ca.

Artificial Neural Networks (ANNs) have been effectively applied in the formulation science of Mebudipine nanoemulsions to understand and optimize the factors affecting particle size fishersci.sethegoodscentscompany.comfishersci.ca. This computational modeling approach helps in identifying complex, non-linear relationships between input variables and output parameters. In studies involving Mebudipine nanoemulsions, the amount of the surfactant system (Tween 80 + Span 80), the quantity of polyethylene glycol, and the amount of ethanol (as cosurfactants) were investigated as input variables, with particle size as the output parameter fishersci.sethegoodscentscompany.comfishersci.ca.

The ANN models revealed that all three input variables influenced particle size, with increasing amounts of each input generally leading to a decrease in particle size thegoodscentscompany.comfishersci.ca. Notably, the amount of the surfactant system was identified as the most dominant factor in controlling the final particle size of the nanoemulsion fishersci.sethegoodscentscompany.comfishersci.ca.

In vivo comparative bioavailability studies are crucial for validating the effectiveness of nanoemulsion formulations. Research conducted in animal models, specifically rats, has provided compelling evidence for the improved oral bioavailability of Mebudipine when delivered as a nanoemulsion fishersci.seciteab.comwikipedia.orgwikipedia.org.

Pharmacokinetic studies in rats demonstrated a significant increase in the area under the curve (AUC) and maximum plasma concentration (Cmax) for Mebudipine nanoemulsion compared to conventional formulations such as suspension, ethyl oleate solution, and micellar solution citeab.comwikipedia.org. The relative bioavailability of the Mebudipine nanoemulsion was found to be notably higher, confirming the nanoemulsion's ability to overcome the drug's inherent low solubility and extensive first-pass metabolism fishersci.seciteab.comwikipedia.org. This enhanced absorption suggests that nanoemulsions could potentially lead to a reduction in the required therapeutic dose for clinical applications wikipedia.org.

Table 1: Comparative Bioavailability of Mebudipine Formulations in Rats

| Formulation Type | Relative Bioavailability (Fold Increase) |

| Nanoemulsion vs. Suspension | 2.6 fishersci.seciteab.comwikipedia.org |

| Nanoemulsion vs. Ethyl Oleate Solution | 2.0 fishersci.seciteab.comwikipedia.org |

| Nanoemulsion vs. Micellar Solution | 1.9 fishersci.seciteab.comwikipedia.org |

PhytoSolve and Phosal-Based Formulations for Bioavailability Improvement

Beyond nanoemulsions, other advanced lipid-based formulations, such as PhytoSolve and Phosal-based formulations (PBF), have been explored to enhance the oral bioavailability of Mebudipine fishersci.sewikipedia.orgfishersci.ca. These novel carriers are designed to improve the solubility and absorption of poorly water-soluble molecules.

PhytoSolve formulations for Mebudipine have been prepared using components like medium-chain triglyceride (MCT) oil (20%), soybean phospholipids (B1166683) (5%), and a 70% fructose (B13574) solution (75%) wikipedia.orgfishersci.ca. Phosal-based formulations, particularly PBF, have been optimized by studying the influence of the weight ratio of Phosal 50PG to glycerol, with an optimized ratio of 6:4 (w/w) for Phosal 50PG/glycerol wikipedia.orgfishersci.ca. Both PhytoSolve and PBF formulations demonstrated excellent miscibility with water in any proportion and maintained stability without phase separation or drug precipitation for at least one month of storage wikipedia.orgfishersci.ca.

The mean particle sizes reported for these formulations were 138.5 ± 9.0 nm for PhytoSolve and 74.4 ± 2.5 nm for PBF wikipedia.orgwikidata.orgfishersci.ca. In vivo studies in rats confirmed that both PhytoSolve and PBF formulations of Mebudipine exhibited significantly superior oral bioavailability compared to traditional suspension and oily solutions fishersci.sewikipedia.orgwikidata.orgfishersci.ca. The enhanced absorption observed with these formulations is attributed to the presence of solvated drugs within small nanolipid globules, which provide large interfacial areas conducive to drug absorption wikipedia.org.

Table 2: Particle Size of PhytoSolve and Phosal-Based Mebudipine Formulations

| Formulation Type | Mean Particle Size (nm) |

| PhytoSolve | 138.5 ± 9.0 wikipedia.orgwikidata.orgfishersci.ca |

| Phosal-Based Formulation (PBF) | 74.4 ± 2.5 wikipedia.orgwikidata.orgfishersci.ca |

Analytical Methodologies for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) Development

HPLC methods have been developed for the determination of Mebudipine, particularly in the context of pharmacokinetic studies in animal models. These methods typically involve reversed-phase chromatography coupled with UV detection.

An HPLC method was developed to determine Mebudipine in rabbit plasma for pharmacokinetic studies. This method involved liquid-liquid extraction of Mebudipine and an internal standard (dibudipine) from rabbit plasma using ethyl acetate (B1210297). The residue was then reconstituted in mobile phase for injection into the HPLC system nih.govualberta.ca. The method demonstrated linearity over a concentration range of 10 to 500 ng/mL, with an extraction efficiency exceeding 90% and a minimum quantifiable concentration of 10 ng/mL, showing a coefficient of variation (CV) of less than 10% nih.govualberta.ca. This validated HPLC method was deemed suitable for pharmacokinetic studies of Mebudipine in rabbits nih.govualberta.cabrieflands.com.

Another HPLC method was developed for the assay of dibudipine (B1250719), a related compound, in rat biological fluids, using Mebudipine as an internal standard. This method also utilized a C18 analytical column and a mobile phase of methanol-water-acetonitrile (70:25:5), with detection at 238 nm researchgate.net.

For the HPLC analysis of Mebudipine in rabbit plasma, a C18 analytical column (4.6 x 250 mm i.d.) was employed. The mobile phase consisted of a mixture of methanol (B129727) (70%), water (25%), and acetonitrile (B52724) (5%), delivered at a flow rate of 1 mL/min nih.govualberta.caresearchgate.net. The detection wavelength for Mebudipine in this HPLC method was set at 238 nm researchgate.netresearchgate.net. The retention times for Mebudipine and the internal standard (dibudipine) were approximately 8 and 15 minutes, respectively, with a total run time of about 20 minutes per sample ualberta.ca.

Table 1: Typical HPLC Chromatographic Conditions for Mebudipine Quantification

| Parameter | Value | Source |

| Column | C18 analytical column (4.6 x 250 mm i.d.) | nih.govualberta.caresearchgate.net |

| Mobile Phase Composition | Methanol (70%), Water (25%), Acetonitrile (5%) | nih.govualberta.caresearchgate.net |

| Flow Rate | 1 mL/min | nih.govualberta.caresearchgate.net |

| UV Detection Wavelength | 238 nm | researchgate.netresearchgate.net |

| Internal Standard | Dibudipine | nih.govualberta.ca |

| Mebudipine Retention Time | ~8 min | ualberta.ca |

| Dibudipine Retention Time | ~15 min | ualberta.ca |

| Total Run Time | ~20 min | ualberta.ca |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced sensitivity and selectivity compared to traditional HPLC-UV methods, making it particularly suitable for the quantification of Mebudipine in complex biological matrices like human plasma, where lower concentrations may be encountered researchgate.netnih.gov.

A rapid, sensitive, and specific LC/ESI-MS method has been developed and validated for the determination of Mebudipine in human plasma researchgate.netnih.govnih.gov. This method is considered the first report on Mebudipine detection in human plasma and is suitable for pharmacokinetic studies due to its high specificity and reproducibility brieflands.comnih.gov. The method involves a simple sample preparation procedure where Mebudipine and an internal standard (carbamazepine) are extracted from plasma researchgate.netnih.gov.

The validation of this LC-MS/MS method adhered to FDA guidance for bioanalytical methods, assessing parameters such as selectivity, linearity, precision, accuracy, extraction recovery, matrix effect, and stability nih.gov.

The LC-MS/MS method demonstrated high selectivity, as only selected ions from the analyte of interest were monitored, with no interfering peaks from endogenous components observed in blank plasma chromatograms researchgate.netnih.gov. The standard calibration curves for Mebudipine were linear over a concentration range of 5 to 100 ng/mL, with a correlation coefficient (r²) ≥ 0.99 researchgate.netnih.govnih.gov. A typical regression equation was Y = 0.02X + 0.036, where Y is the peak area ratio of Mebudipine to the internal standard, and X is the concentration of Mebudipine in plasma researchgate.net.

The method exhibited high sensitivity, with a limit of quantification (LLOQ) of 5 ng/mL in plasma researchgate.netnih.govnih.gov. At the LLOQ, the mean deviation percentage from the nominal concentration was 7.36%, and the precision was 1.3%, with a good signal-to-noise ratio (10:1) researchgate.netnih.gov. The mean extraction efficiency of Mebudipine from plasma was approximately 84% researchgate.netnih.govnih.gov. Intra-day and inter-day precision and accuracy assessments showed coefficients of variation and error less than 11% researchgate.netnih.govnih.gov.

Table 2: LC-MS/MS Method Validation Parameters for Mebudipine in Human Plasma

| Parameter | Value | Source |

| Linearity Range | 5 – 100 ng/mL | researchgate.netnih.govnih.gov |

| Correlation Coefficient (r²) | ≥ 0.99 | researchgate.netnih.govnih.gov |

| Limit of Quantification (LLOQ) | 5 ng/mL | researchgate.netnih.govnih.gov |

| Extraction Efficiency | ~84% | researchgate.netnih.govnih.gov |

| Intra-day Precision/Accuracy | CV & Error < 11% | researchgate.netnih.govnih.gov |

| Inter-day Precision/Accuracy | CV & Error < 11% | researchgate.netnih.govnih.gov |

| Signal-to-Noise Ratio at LLOQ | 10:1 | researchgate.netnih.gov |

Carbamazepine (B1668303) was selected as the internal standard (IS) for the LC-MS/MS method, based on its stability and appropriate elution time compared to other tested substances like nifedipine (B1678770), phenytoin, and amlodipine (B1666008) nih.gov.

The mass spectra were acquired in positive electrospray ionization (ESI) mode, as it yielded higher base peak intensities compared to negative mode nih.gov. The positive ion mass spectra of Mebudipine and carbamazepine (IS) in scan mode were characterized by a sodium adduct molecular ion ([M+Na]⁺) at m/z 411 and 259, respectively, as base peaks researchgate.netnih.gov. Therefore, the Selected Ion Monitoring (SIM) mode was employed, involving the selective monitoring of m/z 411 for Mebudipine and m/z 259 for carbamazepine in the vicinity of their respective retention times researchgate.netnih.gov. The retention times for carbamazepine (IS) and Mebudipine were 2.86 and 3.82 minutes, respectively researchgate.netnih.gov.

Table 3: LC-MS/MS Ion Monitoring Parameters

| Compound | Ionization Mode | Ion Monitored (m/z) | Retention Time (min) | Internal Standard |

| Mebudipine | ESI (+) | 411 ([M+Na]⁺) | 3.82 | No |

| Carbamazepine | ESI (+) | 259 ([M+Na]⁺) | 2.86 | Yes |

Preclinical Toxicity and Safety Assessments

Mutagenicity Evaluation

Mutagenicity evaluation is a fundamental component of preclinical safety assessments, designed to identify compounds that can induce genetic mutations. The Ames assay, a bacterial reverse mutation assay, is a widely recognized and approved predictive test for this purpose, capable of detecting a broad range of chemical substances that may cause genetic damage nih.govresearchgate.netcriver.com.

Ames Assay with Salmonella typhimurium Strains (e.g., TA102)

The mutagenic potential of Mebudipine was thoroughly assessed using the Ames assay, specifically employing the Salmonella typhimurium TA102 strain nih.govresearchgate.net. This strain is particularly useful for detecting certain types of gene mutations, including base pair substitutions scielo.br. The assay was conducted across six different concentrations of Mebudipine, ranging from 39 μg to 1250 μg per plate nih.govresearchgate.net. Both conditions, with and without the S-9 metabolic activation system, were evaluated to account for potential mutagenic metabolites nih.govresearchgate.net.

Table 1: Summary of Ames Assay Results for Mebudipine on Salmonella typhimurium TA102

| Condition | Colony Counts (Range) | Mutagenic Potential |

| Without S-9 Mix | 100-300 | Non-mutagenic |

| With S-9 Mix | 200-400 | Non-mutagenic |

| Negative Control | Comparable to Mebudipine | Non-mutagenic |

| Positive Control (Sodium Azide) | Significantly different from Mebudipine | Mutagenic |

Role of S-9 Metabolic Activation System

The S-9 metabolic activation system is an integral component of the Ames assay, particularly when evaluating pharmaceutical compounds. This system, typically derived from liver homogenates (e.g., from rats), contains active liver enzymes, including cytochrome P450 isoforms (responsible for Phase I metabolism) and transferases (involved in Phase II metabolism) trinova.dewikipedia.org. Its primary role is to simulate the mammalian hepatic metabolism of a test substance in an in vitro setting trinova.dewikipedia.org. Many chemical compounds, while not directly mutagenic, can be converted into mutagenic metabolites within the body. The S-9 mix addresses this by providing the necessary enzymatic machinery to mimic such biotransformations wikipedia.org.

In the mutagenicity evaluation of Mebudipine, the S-9 mix was prepared using rat liver enzymes induced by phenobarbital (B1680315) nih.govresearchgate.net. Phenobarbital induction is a common practice to enhance the P450 activity within the S-9 fraction, thereby increasing its capacity to metabolize xenobiotics trinova.de. The S-9 mix was prepared by contusing fresh rat liver in 0.154 M KCl at 0°C, followed by filtration and storage nih.gov. The inclusion of the S-9 system ensured that the mutagenic potential of both Mebudipine and any potential metabolites formed through liver enzymatic activity was comprehensively assessed nih.govresearchgate.net.

Cellular Toxicity Studies In Vitro

In vitro cellular toxicity studies are vital for understanding a compound's potential to cause harm at the cellular level. These studies provide early insights into toxicity mechanisms and help determine appropriate dose ranges for subsequent investigations bioivt.com.

Hepatocyte Viability Assays

The results from these studies demonstrated that Mebudipine did not induce toxicity in rat hepatocytes at its effective concentrations innovareacademics.in. This finding suggests a favorable profile regarding direct hepatocyte viability in vitro. Primary hepatocyte models are highly valued in these assessments due to their improved predictive power for in vivo metabolic profiles compared to other in vitro systems revvity.com.

Toxicity Screening in Yeast Cell Models (Saccharomyces cerevisiae)

Yeast cell models, particularly Saccharomyces cerevisiae, have emerged as valuable and practical alternative systems for toxicological risk assessment innovareacademics.inmdpi.compensoft.net. These eukaryotic microorganisms offer several advantages, including ease of culture, rapid proliferation, and cost-effectiveness, making them suitable for high-throughput toxicity screening innovareacademics.inmdpi.combiorxiv.org. Saccharomyces cerevisiae is a well-characterized model organism with a high degree of genetic and cellular conservation with higher eukaryotes, allowing for the identification of sensitive biomarkers and mechanisms of drug-mediated cell toxicity pensoft.net.

Mebudipine's toxicity was also investigated using Saccharomyces cerevisiae as a model organism innovareacademics.in. The studies revealed that Mebudipine did not exhibit any toxicological effects on yeast cells innovareacademics.in. This further supports the compound's safety profile in a eukaryotic cellular context, indicating a lack of broad cellular toxicity that might be detected by this sensitive model system mdpi.com. The ability of yeast models to simultaneously detect both cytotoxic and genotoxic effects makes them a robust tool in early preclinical screening nih.gov.

Comparative Pharmacological Studies with Existing Calcium Channel Blockers

Mebudipine vs. Nifedipine (B1678770): Efficacy, Pharmacokinetic, and Mechanistic Comparisons

Mebudipine was developed as a structural analogue of Nifedipine, the prototype of dihydropyridine (B1217469) derivatives, in an effort to improve upon its pharmacokinetic and pharmacodynamic properties nih.gov.

Efficacy: In preclinical models, Mebudipine has demonstrated potent relaxant effects on vascular and ileal smooth muscles nih.govnih.gov. When tested on KCl-treated isolated rat aortic rings, Mebudipine showed a greater relaxant effect than Nifedipine nih.govsemanticscholar.orgresearchgate.net. The inhibitory effect of Mebudipine on the contractile responses of K+-depolarized guinea-pig ileum to calcium was found to be significantly higher than that of Nifedipine nih.govresearchgate.net. Both compounds, along with Dibudipine (B1250719), inhibited the contractile response of guinea-pig ileum to electrical stimulation, with no significant difference in their pIC50 values nih.gov.

Mebudipine also exhibits different effects on cardiac tissue compared to Nifedipine. While both drugs reduce the contraction force of the rat left atrium, Mebudipine's negative inotropic (force-reducing) effect was significantly weaker than that of Nifedipine researchgate.netiums.ac.irnih.gov. Conversely, Mebudipine showed a greater negative chronotropic (heart rate-reducing) effect iums.ac.irsemanticscholar.org. This suggests a degree of vasoselectivity for Mebudipine, with more pronounced effects on blood vessels than on the heart muscle itself iums.ac.irnih.gov. In studies on isolated rat kidneys, Mebudipine showed a significantly greater inhibitory effect on increases in renal perfusion pressure compared to Nifedipine semanticscholar.org.

Pharmacokinetics: Key differences in the pharmacokinetic profiles of Mebudipine and Nifedipine have been identified. Nifedipine is known for its short half-life, a characteristic that new analogues like Mebudipine were designed to address semanticscholar.orgiums.ac.ir. Studies indicate that Mebudipine has a slower rate of absorption compared to Nifedipine nih.govsemanticscholar.org. The time to reach peak hypotensive action after oral administration was longer for Mebudipine than for Nifedipine nih.gov. Furthermore, in-vitro studies using rat hepatocytes showed that Mebudipine has a longer half-life compared to Nifedipine semanticscholar.org. While both compounds are extensively metabolized by hepatic cells, which can result in low oral bioavailability, the structural modifications in Mebudipine, such as the inclusion of t-butyl substituents, were intended to alter metabolism without losing activity iums.ac.irsemanticscholar.orgiums.ac.ir.

Mechanism of Action: Both Mebudipine and Nifedipine function as L-type calcium channel blockers semanticscholar.orgnih.gov. However, electrophysiological studies suggest differences in their interaction with the channel. Mebudipine is reported to have a greater time- and voltage-dependent inhibitory effect on calcium currents compared to Nifedipine iums.ac.iriums.ac.ir. This enhanced voltage-dependency is considered a plausible explanation for Mebudipine's prominent vasoselective action, as vascular smooth muscle cells in arterial walls have a more depolarized resting membrane potential than cardiac cells semanticscholar.orgiums.ac.iriums.ac.ir. In studies on snail neurons, both compounds reduced the duration of Ca2+ spikes, with Mebudipine being the more potent of the two researchgate.netnih.govdntb.gov.ua.

Comparative Data: Mebudipine vs. Nifedipine

| Parameter | Mebudipine | Nifedipine | Tissue/Model | Reference |

|---|---|---|---|---|

| Relaxation of Rat Aorta (pIC50) | > Nifedipine | < Mebudipine | Isolated Rat Aortic Rings | nih.gov |

| Negative Inotropic Effect (pIC30) | 5.37 ± 0.13 | 6.63 ± 0.11 | Isolated Rat Left Atrium | nih.gov |

| Hypotensive Effect | Similar to Nifedipine | Similar to Mebudipine | Rat Blood Pressure | researchgate.netnih.gov |

| Time to Peak Hypotensive Action (4 mg/kg dose) | 23.75 ± 2.39 min | 13.75 ± 3.15 min | Rat (Oral Admin.) | nih.gov |

| Relaxation of Human Artery (pEC50) | 7.87 ± 0.12 | 7.67 ± 0.12 | Human Internal Mammary Artery | nih.gov |

Mebudipine vs. Dibudipine: Structural Analogue Comparisons in Biological Systems

Mebudipine and Dibudipine were synthesized as new analogues of Nifedipine nih.gov. Mebudipine is a non-symmetrical analogue, while Dibudipine is a symmetrical one nih.gov. They share the core 1,4-dihydropyridine (B1200194) structure but differ in their ester substituents, which influences their pharmacological profiles iums.ac.ir.

In comparative studies, Mebudipine generally emerges as the more potent compound. When evaluating the relaxation of KCl-treated isolated aortic rings, the order of potency was Mebudipine > Nifedipine > Dibudipine nih.govresearchgate.net. However, when antagonizing the contractile responses of K+-depolarized guinea-pig ileum, the inhibitory effects of Dibudipine and Nifedipine were not different, whereas Mebudipine's effect was significantly higher nih.gov.

Comparative Data: Mebudipine vs. Dibudipine

| Parameter | Mebudipine | Dibudipine | Finding | Tissue/Model | Reference |

|---|---|---|---|---|---|

| Relaxation of Rat Aorta (pIC50) | Higher Potency | Lower Potency | Mebudipine > Dibudipine | Isolated Rat Aortic Rings | nih.gov |

| Negative Inotropic Effect (pIC30) | 5.37 ± 0.13 | 5.49 ± 0.15 | Weaker than Nifedipine; similar to each other | Isolated Rat Left Atrium | nih.gov |

| Hypotensive Effect | Similar to Nifedipine | Weaker than Nifedipine | Mebudipine is more potent | Rat Blood Pressure | nih.gov |

| Relaxation of Human Artery (pEC50) | 7.87 ± 0.12 | 7.22 ± 0.24 | Mebudipine is more potent | Human Internal Mammary Artery | nih.gov |

| Vasoselectivity | Highest | Intermediate | Mebudipine > Dibudipine ≈ Nifedipine | Rat Aorta vs. Atrium | iums.ac.ir |

Mebudipine vs. Amlodipine (B1666008): Potency and Target Specificity in Preclinical Models

Amlodipine is a third-generation dihydropyridine calcium channel blocker known for its long half-life and gradual onset of action nih.gov. Preclinical comparisons between Mebudipine and Amlodipine have been conducted to assess their relative potencies.

In a study using differentiated PC12 cells to assess relaxing effects on vascular and atrial smooth muscle, Mebudipine exhibited a potency similar to that of Amlodipine semanticscholar.org. In contrast, Dibudipine was found to be somewhat less potent in this model semanticscholar.org. Another study investigated their effects on the vascular flow of isolated kidneys from diabetic rats. The results concluded that Mebudipine and Dibudipine (at concentrations of 1-10 μM) are at least as potent as Amlodipine in inhibiting phenylephrine-induced increases in perfusion pressure researchgate.net. These findings suggest that Mebudipine's potency in specific preclinical vascular models is comparable to that of Amlodipine.

Comparative Data: Mebudipine vs. Amlodipine

| Parameter | Mebudipine | Amlodipine | Finding | Model | Reference |

|---|---|---|---|---|---|

| Potency | Similar to Amlodipine | Similar to Mebudipine | Mebudipine showed similar potency to Amlodipine | Differentiated PC12 Cells | semanticscholar.org |

| Inhibition of Perfusion Pressure | At least as potent as Amlodipine | At least as potent as Mebudipine | Both are potent inhibitors | Isolated Kidney of Diabetic Rat | researchgate.net |

Future Directions and Translational Research Perspectives

Elucidation of Novel Pharmacological Targets and Signaling Pathways

While the primary mechanism of action for Mebudipine is the blockade of L-type calcium channels, emerging research points towards additional pharmacological targets and signaling pathways that may contribute to its therapeutic effects, particularly its cardioprotective properties. nih.govnih.gov

Initial studies have established that Mebudipine, like other dihydropyridines, effectively inhibits voltage-activated L-type Ca2+ channels. nih.gov Its potency in this regard has been shown to be comparable to or greater than that of nifedipine (B1678770) and amlodipine (B1666008) in certain experimental settings. nih.govnih.gov This action leads to the relaxation of vascular smooth muscle, which is the basis for its antihypertensive effects. nih.govyoutube.com

A promising avenue for future research is the nitric oxide (NO) signaling pathway. Research has indicated that some dihydropyridine (B1217469) calcium channel blockers can influence the production and bioavailability of NO, a critical signaling molecule in the cardiovascular system. nih.govmdpi.com For instance, amlodipine has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and subsequent NO release, an effect that is independent of its L-type channel blocking activity and contributes to vasodilation and cytoprotection. nih.govnih.govmdpi.com Given that Mebudipine has demonstrated cardioprotective effects, investigating its potential interaction with the eNOS-NO-cGMP pathway is a logical next step. mdpi.comyoutube.com Elucidating whether Mebudipine can directly modulate eNOS activity or expression could uncover novel mechanisms for its observed cardiovascular benefits. nih.gov

Future research should aim to:

Investigate the effect of Mebudipine on eNOS phosphorylation and expression in endothelial cells. nih.govmdpi.com

Measure direct NO production and cGMP levels in vascular tissues following Mebudipine administration. mdpi.com

Explore other potential targets that are becoming relevant for cardiovascular diseases, such as the Rho/ROCK pathway or various protein kinases that are influenced by other cardiovascular drugs. mdpi.com

Advanced Preclinical Models for Disease State Assessment

The evaluation of Mebudipine has relied on established preclinical models that have been foundational in cardiovascular pharmacology. These include in vitro assessments using isolated tissues like rat aortic rings and guinea-pig ileum to determine vasorelaxant properties and effects on smooth muscle contraction. nih.gov Furthermore, cellular models, such as differentiated PC12 cells, have been employed to investigate its effects on voltage-activated calcium currents at a molecular level. nih.gov

To enhance the translational relevance of these findings, future research must incorporate more advanced and complex preclinical models that better mimic human disease states. nih.govnih.gov For assessing cardioprotection, moving beyond simple ischemia-reperfusion injury models in healthy, small animals is crucial. nih.govucl.ac.uk

Key future directions for preclinical modeling include:

Large Animal Models with Comorbidities: Utilizing large animal models, such as pigs, that more closely resemble human cardiovascular physiology is a critical step. nih.govucl.ac.uk Incorporating clinically relevant confounders like age, metabolic syndrome, or heart failure into these models will provide a more realistic assessment of Mebudipine's efficacy. nih.govresearchgate.net

Multicenter Preclinical Trials: To ensure the robustness and reproducibility of findings, adopting a multicenter, standardized approach to preclinical assessment, similar to the IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT) initiative, could validate the therapeutic potential of Mebudipine before human trials. nih.govucl.ac.uk

Engineered Heart Tissues (EHTs) and "Heart-on-a-Chip" Systems: These in vitro platforms, built from human induced pluripotent stem cell-derived cardiomyocytes, offer a highly controlled environment to study the direct effects of Mebudipine on human cardiac tissue. nih.gov They allow for standardized screening of efficacy and can help predict cardiotoxic effects with higher accuracy than some animal models. nih.gov

Optimization of Drug Delivery for Enhanced Efficacy

A significant challenge for the clinical application of Mebudipine is its very low aqueous solubility, which can lead to poor oral bioavailability and variable absorption. tandfonline.com To overcome this limitation, research has focused on advanced drug delivery systems designed to enhance its solubility and pharmacokinetic profile.

Nanoemulsions have emerged as a highly effective strategy. pensoft.net A nanoemulsion delivery system for Mebudipine was developed using components like ethyl oleate (B1233923), Tween 80, and polyethylene (B3416737) glycol 400. tandfonline.comnih.gov This formulation, with an optimized particle size of approximately 22.8 nm, significantly improved the oral bioavailability of Mebudipine in rat models. tandfonline.comnih.gov The nanoemulsion demonstrated substantially higher bioavailability compared to other formulations, indicating that this approach can overcome the dissolution-related absorption challenges. tandfonline.com The use of such nano-formulations could potentially reduce the required clinical dose, thereby improving the therapeutic window. tandfonline.compensoft.net

| Formulation | Relative Bioavailability Increase (Fold) | Key Pharmacokinetic Finding |

|---|---|---|

| Nanoemulsion | 2.6 | Significantly higher Cmax and AUC vs. all other formulations. tandfonline.com |

| Ethyl Oleate Solution | 2.0 | Improved bioavailability over suspension but less than nanoemulsion. tandfonline.com |

| Micellar Solution | 1.9 | Better performance than suspension, highlighting the benefit of solubilization. tandfonline.com |

Future research in this area should continue to refine these delivery systems, potentially exploring solid nanoemulsion formulations for improved stability and ease of manufacturing, and investigating other lipid-based nanocarriers that could offer targeted delivery or sustained-release properties. semanticscholar.org

Exploration of Chiral Isomer-Specific Pharmacological Activities

Mebudipine is described as a non-symmetrical dihydropyridine, which indicates that it is a chiral molecule and exists as a pair of enantiomers. nih.gov In pharmacology, it is a well-established principle that the different stereoisomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to different effects. nih.gov

The differential activity of stereoisomers is particularly pronounced within the dihydropyridine class of calcium channel blockers. nih.govnih.gov For example, the two enantiomers of the dihydropyridine Sandoz 202-791 exhibit opposing pharmacological actions: the (+)-enantiomer acts as a calcium channel activator (agonist), while the (-)-enantiomer is a potent inhibitor (antagonist). nih.gov Similarly, studies on the dihydropyridine furnidipine (B138093) showed that the (SS)- and (SR)-isomers were significantly more potent and selective for cerebral tissue compared to their (RR)- and (RS)-counterparts. nih.gov

Given these precedents, it is highly probable that the enantiomers of Mebudipine also possess distinct pharmacological profiles. The evaluation of Mebudipine to date has likely been performed using the racemic mixture (an equal mix of both enantiomers). A critical future direction is the chiral separation or stereoselective synthesis of the individual Mebudipine isomers and the subsequent characterization of their specific pharmacological activities. nih.gov This exploration could lead to the development of a single-enantiomer drug with improved potency, selectivity, and a more favorable therapeutic profile.

| Compound | Isomer | Observed Pharmacological Activity |

|---|---|---|

| Sandoz 202-791 | (+)-enantiomer | Potentiates secretion (Ca2+ channel agonist). nih.gov |

| (-)-enantiomer | Potent inhibitor of secretion (Ca2+ channel antagonist). nih.gov | |

| PN200-110 (Isradipine) | (+)-enantiomer | High potency inhibitor (IC50 = 0.84 nM). nih.gov |

| (-)-enantiomer | Lower potency inhibitor (IC50 = 45.8 nM). nih.gov | |

| Furnidipine | (SS)- and (SR)-isomers | More potent and selective for cerebral tissue. nih.gov |

| (RR)- and (RS)-isomers | Less potent than their corresponding enantiomers. nih.gov |

Q & A

Q. What methodological approaches are recommended to overcome mebudipine’s low oral bioavailability in preclinical studies?

Mebudipine’s poor water solubility and first-pass metabolism necessitate advanced formulation strategies. Nanoemulsions (composed of surfactants, polyethylene glycol, and ethanol) significantly enhance bioavailability by reducing particle size and improving absorption kinetics. For example, Khani et al. (2016) demonstrated that mebudipine nanoemulsion increased relative bioavailability by 2.6-fold compared to suspensions in rat models . Dynamic light scattering and artificial neural networks are critical for optimizing nanoemulsion parameters, with surfactant concentration being the most influential factor in particle size regulation .

Q. What standardized analytical methods are validated for quantifying mebudipine in biological matrices?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards. Bohlooli et al. (2004) established HPLC protocols for mebudipine quantification in rat plasma, achieving sensitivity for pharmacokinetic profiling . Asgari et al. (2015) validated an LC-MS/MS method for human plasma with a limit of quantification (LOQ) of 5 ng/mL, linearity up to 100 ng/mL (r² > 0.99), and 84% extraction efficiency .

Q. How does mebudipine’s vasoselectivity compare to nifedipine in experimental models?